

Application of 306Oi10 for mRNA Delivery in Organoid Cultures

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Compound of Interest

Compound Name: 306Oi10

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Organoids are three-dimensional (3D) multicellular structures that mimic the architecture and function of native organs, providing an invaluable in vitro platform for developmental biology, disease modeling, and drug discovery. The genetic manipulation of organoids is crucial for these applications, and the delivery of messenger RNA (mRNA) offers a transient and controlled approach to express proteins without the risks associated with genomic integration. **306Oi10** is a branched, ionizable lipidoid designed for the formulation of lipid nanoparticles (LNPs). These LNPs serve as a potent vehicle for the encapsulation and delivery of mRNA to cells. The unique branched tail structure of **306Oi10** is reported to enhance surface ionization, which is correlated with improved mRNA delivery efficacy. This document provides detailed application notes and protocols for the use of **306Oi10**-based LNPs to deliver mRNA to organoid cultures.

Application Notes

The use of **306Oi10**-formulated LNPs for mRNA delivery to organoids opens up a wide array of research possibilities:

- **Disease Modeling:** Specific disease-related mutations can be introduced into healthy organoids by delivering mRNA encoding for gene-editing machinery such as CRISPR/Cas9.

This allows for the creation of genetically defined disease models to study pathogenesis and screen for therapeutic interventions.

- **Developmental Biology:** The transient expression of transcription factors or signaling molecules via mRNA can be used to direct the differentiation of stem cell-derived organoids towards specific lineages, enabling the study of organogenesis in a controlled environment.
- **Drug Screening and Toxicology:** Organoids can be transfected with mRNA encoding for a drug target to study its function, or with reporter constructs (e.g., GFP, Luciferase) to monitor cellular responses to drug candidates in real-time. This is particularly useful for assessing drug efficacy and cytotoxicity in a more physiologically relevant model.
- **Regenerative Medicine:** The delivery of mRNA encoding for growth factors or therapeutic proteins can be explored to enhance the maturation and functionality of organoids intended for transplantation studies.

Data Presentation

The following tables provide a summary of representative quantitative data for LNP-mediated mRNA delivery. The data is compiled from studies on 2D cell lines and organoids to illustrate the expected dose-dependent effects on transfection efficiency and cell viability. It is recommended that users perform their own dose-response experiments to determine the optimal LNP concentration for their specific organoid model and application.

Table 1: Representative Transfection Efficiency and Cell Viability of LNP-delivered mRNA

LNP Concentration (µg/mL of mRNA)	Transfection Efficiency (% of GFP-positive cells/organoids)	Cell/Organoid Viability (%)	Source(s)
0.25	20 - 30%	> 95%	[1]
0.5	40 - 60%	> 90%	[1]
1.0	70 - 85%	80 - 90%	[1]
2.0	> 85%	70 - 85%	[1]

Note: Data is adapted from studies on 2D cell lines (HEK293, HeLa) and represents a typical dose-response relationship. Efficiency and viability in organoids will vary depending on the organoid type, size, and culture conditions.

Table 2: Physicochemical Properties of a Typical **306Oi10**-based LNP Formulation

Parameter	Value	Method
Mean Hydrodynamic Diameter	80 - 120 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
mRNA Encapsulation Efficiency	> 90%	RiboGreen Assay
Zeta Potential (at neutral pH)	Near-neutral	Electrophoretic Light Scattering (ELS)

Experimental Protocols

Protocol 1: Preparation of **306Oi10**-based LNPs for mRNA Encapsulation

This protocol describes the formulation of LNPs using a microfluidic mixing method, which allows for controlled and reproducible nanoparticle formation.

Materials:

- **306Oi10** ionizable lipidoid
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

- mRNA encoding the protein of interest (e.g., GFP, Cas9)
- Ethanol (200 proof, anhydrous)
- Citrate buffer (10 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis cassette (10 kDa MWCO)
- Sterile, RNase-free consumables (tubes, pipette tips)

Procedure:

- Prepare Lipid Stock Solutions:
 - Dissolve **3060i10**, DSPC, cholesterol, and DMG-PEG2000 in ethanol to prepare individual stock solutions. A common molar ratio for formulation is 50:10:38.5:1.5 (**3060i10**:DSPC:Cholesterol:DMG-PEG2000).
 - Combine the individual lipid stock solutions in the desired molar ratio to create a final lipid mixture in ethanol.
- Prepare mRNA Solution:
 - Dilute the mRNA in 10 mM citrate buffer (pH 4.0) to the desired concentration.
- LNP Formulation using Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid mixture in ethanol into one syringe and the mRNA solution in citrate buffer into another syringe.
 - Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1).

- Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.
- Purification and Buffer Exchange:
 - Collect the formulated LNP solution.
 - To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette.
- Characterization and Storage:
 - Measure the LNP size, PDI, and zeta potential using DLS.
 - Determine the mRNA encapsulation efficiency using a RiboGreen assay.
 - Sterilize the final LNP solution by passing it through a 0.22 µm filter.
 - Store the LNPs at 4°C for short-term use (up to one week) or at -80°C for long-term storage.

Protocol 2: Transfection of Organoids with 306Oi10-LNPs

This protocol provides a general guideline for treating intact organoids embedded in an extracellular matrix (e.g., Matrigel) with mRNA-loaded LNPs.

Materials:

- Mature organoid cultures in extracellular matrix domes
- Complete organoid culture medium
- mRNA-loaded **306Oi10**-LNPs (from Protocol 1)
- Pre-warmed basal medium (without growth factors)

- Multi-well culture plates

Procedure:

- Preparation:
 - Thaw the mRNA-LNPs on ice if frozen.
 - Dilute the required amount of mRNA-LNPs in pre-warmed complete organoid culture medium to achieve the desired final mRNA concentration. It is recommended to test a range of concentrations (e.g., 0.25, 0.5, 1.0, and 2.0 µg/mL of mRNA) to determine the optimal dose for your organoid model.
- Organoid Treatment:
 - Carefully remove the existing culture medium from the wells containing the organoid domes, without disturbing the domes.
 - Gently add the medium containing the diluted mRNA-LNPs to each well.
- Incubation:
 - Incubate the organoids with the mRNA-LNPs for 24 to 48 hours at 37°C and 5% CO₂. The optimal incubation time may vary depending on the protein being expressed and the organoid type.
- Post-transfection:
 - After the incubation period, carefully remove the medium containing the LNPs.
 - Wash the organoids gently with pre-warmed basal medium.
 - Add fresh, pre-warmed complete organoid culture medium to the wells.
 - Return the plate to the incubator and continue the culture for downstream analysis.

Protocol 3: Assessment of Transfection Efficiency

This protocol describes how to assess the percentage of transfected cells within the organoids using fluorescence microscopy for a reporter protein like GFP.

Materials:

- Transfected organoids expressing a fluorescent reporter (e.g., GFP)
- PBS
- 4% Paraformaldehyde (PFA) for fixation
- DAPI for nuclear staining
- Fluorescence microscope or confocal microscope

Procedure:

- Fixation and Staining:
 - At the desired time point post-transfection (e.g., 48 hours), wash the organoids with PBS.
 - Fix the organoids in 4% PFA for 20-30 minutes at room temperature.
 - Wash the fixed organoids three times with PBS.
 - Permeabilize the organoids with 0.5% Triton X-100 in PBS for 15 minutes if needed for antibody staining, otherwise proceed to nuclear staining.
 - Stain the nuclei with DAPI for 10 minutes.
 - Wash three times with PBS.
- Imaging:
 - Image the organoids using a fluorescence or confocal microscope.
 - Acquire images in the brightfield, DAPI, and GFP channels.
- Analysis:

- Quantify the transfection efficiency by counting the number of GFP-positive cells and the total number of cells (DAPI-positive nuclei) in multiple organoids and across different fields of view.
- The transfection efficiency can be expressed as: $(\text{Number of GFP-positive cells} / \text{Total number of DAPI-positive cells}) \times 100\%$

Protocol 4: Assessment of Organoid Viability Post-Transfection

This protocol uses a WST-8 based colorimetric assay to assess the viability of organoids after treatment with LNPs.

Materials:

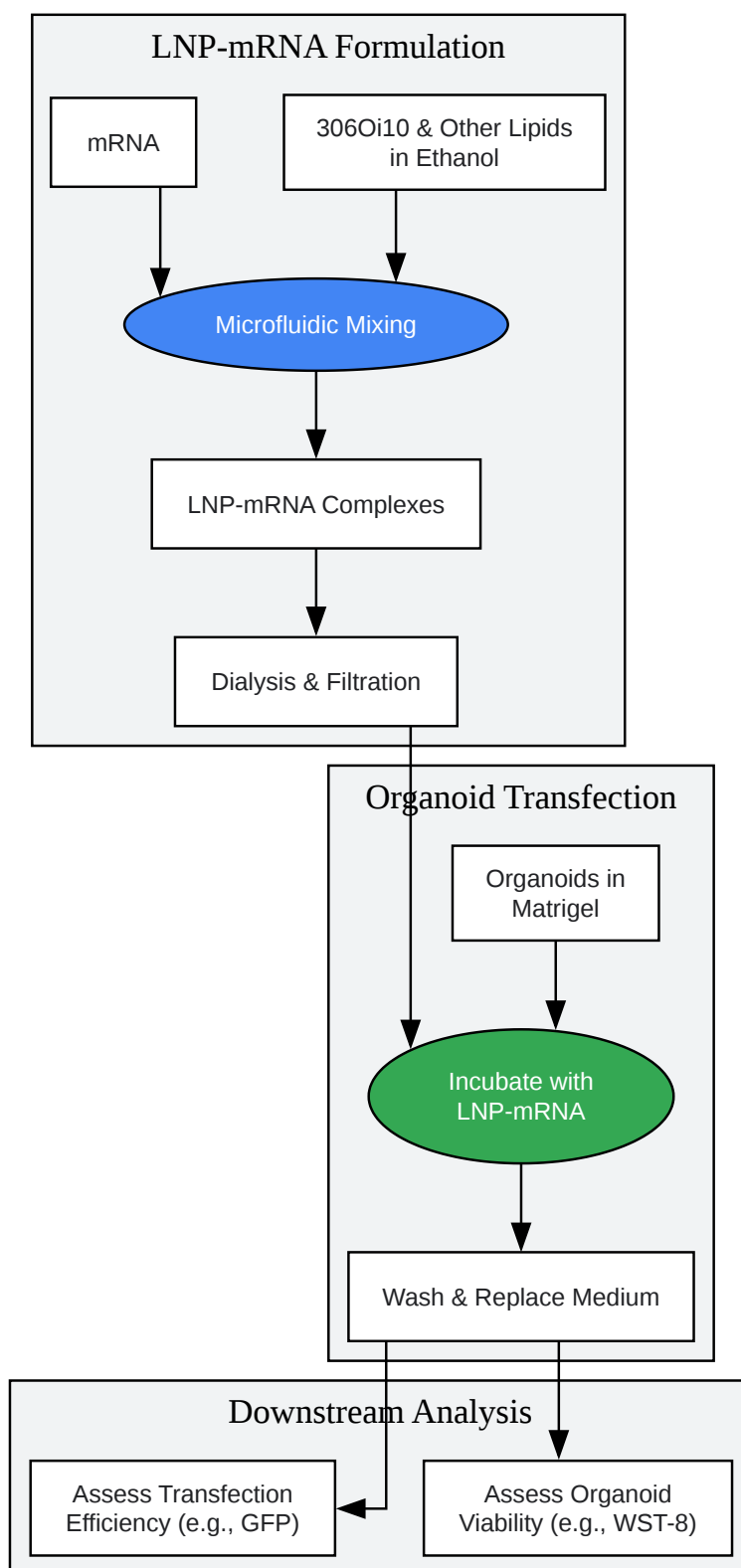
- Transfected organoids in a multi-well plate
- Complete organoid culture medium
- Cell viability reagent (e.g., WST-8 based, such as Cell Counting Kit-8)
- Plate reader capable of measuring absorbance at 450 nm

Procedure:

- Assay Preparation:
 - At the end of the post-transfection culture period, prepare the WST-8 reagent according to the manufacturer's instructions. Typically, this involves diluting the reagent in the culture medium.
- Incubation with Reagent:
 - Remove a portion of the old medium from each well and replace it with the medium containing the WST-8 reagent.
 - Incubate the plate at 37°C for 1-4 hours, or until a sufficient color change is observed. The incubation time will depend on the metabolic activity of the organoids.

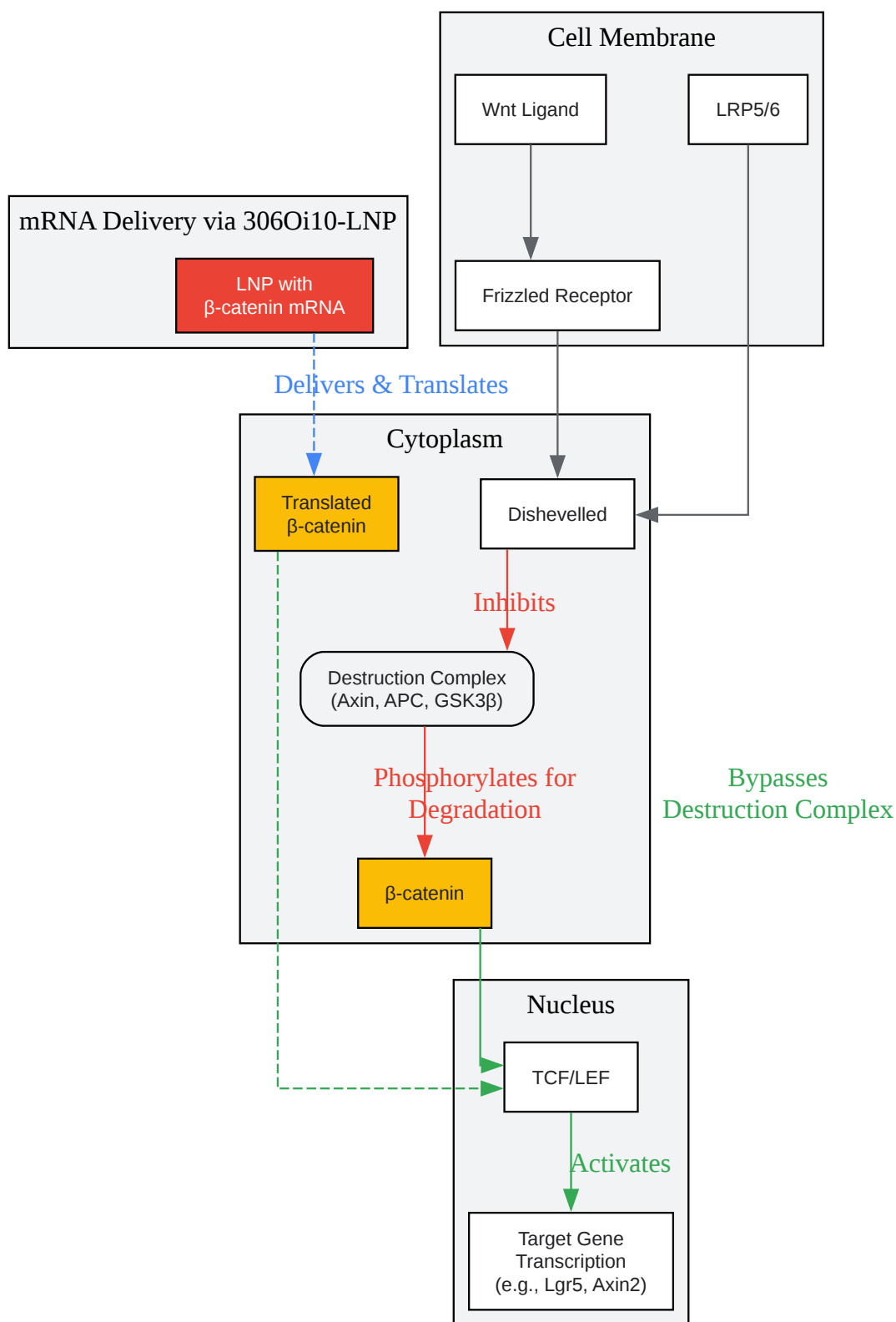
- Measurement:
 - After incubation, carefully transfer an aliquot of the colored supernatant from each well to a new 96-well plate.
 - Measure the absorbance at 450 nm using a plate reader.
- Analysis:
 - Subtract the background absorbance from a well containing only Matrigel and medium.
 - Calculate the percentage of viability for each LNP concentration relative to the untreated control organoids: $(\text{Absorbance of treated organoids} / \text{Absorbance of untreated control}) \times 100\%$

Mandatory Visualizations



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Caption: Experimental workflow for LNP-mediated mRNA delivery to organoids.



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Caption: Wnt/β-catenin signaling pathway modulation in organoids via mRNA delivery.

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References

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